molecular formula C9H4Cl2F3NO B14613284 Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- CAS No. 57959-53-2

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-

Cat. No.: B14613284
CAS No.: 57959-53-2
M. Wt: 270.03 g/mol
InChI Key: CBYGHTNWAWPDPA-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is an organic compound with a complex structure that includes both chloro and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves multiple steps. One common method includes the reaction of 1-chloro-4-(trifluoromethyl)benzene with phosgene to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of advanced reactors and continuous flow systems to manage the reaction conditions precisely.

Chemical Reactions Analysis

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- exerts its effects involves interactions with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is exploited in both chemical synthesis and biological applications.

Properties

CAS No.

57959-53-2

Molecular Formula

C9H4Cl2F3NO

Molecular Weight

270.03 g/mol

IUPAC Name

1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene

InChI

InChI=1S/C9H4Cl2F3NO/c10-7-3-1-6(2-4-7)8(11,15-5-16)9(12,13)14/h1-4H

InChI Key

CBYGHTNWAWPDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(N=C=O)Cl)Cl

Origin of Product

United States

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